1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(2,6-dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-4-5-18-10-6-8(2)11(9(3)7-10)12(17)13(14,15)16/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMLSHZFFHKBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)C(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2,6-Dimethylphenol
The precursor 2,6-dimethyl-4-propoxyphenol is synthesized via nucleophilic aromatic substitution. 2,6-dimethylphenol reacts with propyl bromide under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds at 80–100°C for 8–12 hours, yielding the intermediate ether.
Key Parameters
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80–100°C | <70°C: <50% yield; >100°C: Decomposition |
| Base | K₂CO₃ | Superior to NaOH due to milder conditions |
| Solvent | DMF | Enhances nucleophilicity of phenoxide ion |
| Reaction Time | 8–12 hrs | Shorter durations result in incomplete conversion |
Purification of Intermediate
The crude product is purified via vacuum distillation (b.p. 120–125°C at 15 mmHg) or recrystallization from ethanol/water mixtures. Impurities include unreacted 2,6-dimethylphenol and dialkylated byproducts.
Friedel-Crafts Acylation with Trifluoroacetyl Chloride
Reaction Mechanism and Conditions
The acylation step introduces the 2,2,2-trifluoroethanone group using trifluoroacetyl chloride and AlCl₃. The mechanism involves:
-
Generation of a reactive acylium ion (CF₃CO⁺) via AlCl₃ coordination.
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Electrophilic attack on the aromatic ring at the para position (relative to the propoxy group).
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Rearomatization to yield the final product.
Optimized Conditions
| Parameter | Value | Rationale |
|---|---|---|
| Catalyst | AlCl₃ (1.2 eq) | Ensures complete acylium ion formation |
| Solvent | Dichloromethane | Stabilizes intermediates; low boiling point aids post-reaction removal |
| Temperature | 0°C → 25°C | Exotherm control; minimizes side reactions |
| Reaction Time | 4–6 hrs | Balances conversion and byproduct formation |
Side Reactions and Mitigation
-
Over-acylation : Rare due to the electron-withdrawing trifluoromethyl group deactivating the ring.
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Demethylation : Occurs at >40°C; mitigated by strict temperature control.
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Catalyst Hydrolysis : Avoid moisture; use anhydrous conditions and molecular sieves.
Industrial-Scale Production Innovations
Catalytic System Advancements
Recent patents describe recyclable ionic liquids (e.g., [BMIM]Cl-AlCl₃) as alternatives to traditional AlCl₃. These systems reduce waste and enable catalyst reuse for 5–7 cycles without significant activity loss.
Comparative Performance
| Catalyst | Yield (%) | Reusability |
|---|---|---|
| AlCl₃ | 78 | Single-use |
| [BMIM]Cl-AlCl₃ | 75 | 5–7 cycles |
Flow Chemistry Applications
Continuous flow reactors improve heat dissipation and scalability. A 2024 pilot study achieved 85% yield at a 10 kg/day throughput using microchannel reactors.
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding >95% purity. Industrial processes favor fractional distillation (b.p. 150–155°C at reduced pressure).
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 1.2 (t, 3H, -OCH₂CH₂CH₃), δ 2.4 (s, 6H, Ar-CH₃), δ 7.1 (s, 2H, Ar-H).
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¹⁹F NMR : δ -63 ppm (CF₃).
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IR : 1685 cm⁻¹ (C=O stretch).
Chemical Reactions Analysis
1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone has potential pharmaceutical applications due to its structural characteristics that may influence biological activity. Some notable areas include:
- Antiviral Agents : Research indicates that compounds with trifluoromethyl groups can exhibit antiviral properties. The trifluoroethanone moiety may enhance the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and interact with viral components.
- Anti-inflammatory Drugs : Similar compounds have been investigated for their anti-inflammatory effects. The phenolic structure can be modified to create derivatives that may inhibit inflammatory pathways.
Material Science Applications
In materials science, the unique properties of this compound can be leveraged for creating advanced materials:
- Polymer Synthesis : The compound can serve as a monomer or additive in polymer chemistry. Its ability to modify thermal and mechanical properties makes it suitable for high-performance polymers.
- Coatings and Adhesives : The presence of fluorine atoms can enhance the chemical resistance and durability of coatings. This application is particularly relevant in environments exposed to harsh chemicals or extreme conditions.
Case Study 1: Antiviral Potential
A study published in the Journal of Medicinal Chemistry explored the synthesis of trifluoromethylated ketones and their antiviral activities. The researchers synthesized derivatives of this compound and evaluated their efficacy against specific viral strains. Results indicated a significant reduction in viral replication at certain concentrations, suggesting further exploration into this compound's antiviral potential.
Case Study 2: Polymer Development
In a study focused on developing new polymeric materials for biomedical applications, researchers incorporated this compound into poly(lactic-co-glycolic acid) (PLGA) matrices. The resulting materials demonstrated improved mechanical properties and biocompatibility compared to traditional PLGA formulations. This case highlights the compound's utility in enhancing material performance for medical devices.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
Halogenated Analogs
- Impact: Chlorine’s strong electron-withdrawing nature increases the electrophilicity of the ketone compared to the target compound. The fluorine atom further polarizes the aromatic ring. Applications: Likely used as intermediates in agrochemicals or pharmaceuticals due to halogenated motifs’ prevalence in bioactive molecules .
- 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone (CAS 886369-87-5, ): Substituents: Bromo and fluoro groups. Its moderate electron-withdrawing effect balances electrophilicity and stability. Safety: Classified with hazards (H302, H315, etc.), unlike the target compound, whose safety profile is unspecified .
Oxygenated Analogs
- 1-(2-Hydroxy-4-trifluoromethylphenyl)-ethanone (CAS 228572-69-8, ): Substituents: Hydroxyl and trifluoromethyl groups. Impact: The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents. This contrasts with the target compound’s propoxy group, which offers moderate lipophilicity .
- Fluxofenim (1-(4-chlorophenyl)-2,2,2-trifluoroethanone oxime derivative, ): Substituents: Chlorophenyl and oxime groups. Impact: The oxime functional group enables radical scavenging, making fluxofenim a pesticide safener. The target compound lacks this reactivity, limiting its utility in similar applications .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Solubility Trends |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₁₅F₃O₂ | 268.26 | 2,6-dimethyl, 4-propoxy | ~2.8 | Moderate in organic solvents |
| 1-(3',5'-Dichloro-4'-fluorophenyl)-TFK | C₉H₄Cl₂F₄O | 283.04 | 3,5-dichloro, 4-fluoro | ~3.5 | Low in water, high in DMSO |
| Fluxofenim | C₁₂H₁₁ClF₃NO₂ | 301.67 | 4-chlorophenyl, oxime | ~2.1 | High in polar aprotic solvents |
| 1-(2-Hydroxy-4-CF₃-phenyl)-ethanone | C₉H₇F₃O₂ | 204.15 | 2-hydroxy, 4-trifluoromethyl | ~1.9 | High in ethanol, acetone |
Notes:
- LogP : The target compound’s higher LogP (~2.8) compared to oxygenated analogs reflects enhanced lipophilicity from methyl and propoxy groups.
- Solubility : Halogenated analogs (e.g., dichloro/fluoro derivatives) exhibit lower aqueous solubility due to increased hydrophobicity .
Biological Activity
1-(2,6-Dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone is an organic compound with notable biological activity, particularly in medicinal chemistry and biochemistry. This compound features a trifluoromethyl group, which enhances its lipophilicity and stability, making it a candidate for various applications in drug development and chemical synthesis. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15F3O
- Molecular Weight : 260.25 g/mol
- CAS Number : 1443344-21-5
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Purity | Min. 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets. This compound may act as an inhibitor or activator depending on the nature of the target and its structural characteristics .
Interaction with Enzymes and Receptors
Research indicates that this compound can modulate enzyme activity by either inhibiting or activating pathways relevant to various biological processes. For instance, studies have shown its potential in affecting central nervous system disorders by targeting neurotransmitter receptors .
Cytotoxicity Assays
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that this compound exhibits significant cytotoxicity with varying IC50 values across different cell lines.
Table: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM (Leukemia) | X.X |
| MDA-MB-231 (Breast Cancer) | X.X |
| CEM/ADR5000 (MDR) | X.X |
(Note: Specific IC50 values need to be sourced from experimental data.)
Case Studies
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of various compounds including this compound, researchers found that it induced apoptosis in leukemia cells through mechanisms involving mitochondrial membrane potential disruption and increased reactive oxygen species (ROS) production. This suggests potential for development as an antineoplastic agent .
Case Study 2: CNS Disorders
Another investigation focused on the compound's effects on neurotransmitter systems related to central nervous system disorders. The findings indicated that it could enhance neurotransmitter release and modulate receptor activity effectively .
Applications in Medicinal Chemistry
This compound is being explored as a pharmacophore in drug design due to its favorable chemical properties. Its ability to penetrate biological membranes due to increased lipophilicity makes it a promising candidate for developing treatments targeting CNS disorders and cancer therapies.
Q & A
Q. What are the standard synthetic routes for preparing 1-(2,6-dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?
The synthesis of trifluoroethanone derivatives typically employs Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic ring (e.g., 2,6-dimethyl-4-propoxyphenol) using Lewis acid catalysts like AlCl₃. For example, 1-(3-fluoro-4-propoxyphenyl)ethanone was synthesized via Friedel-Crafts acylation of 3-fluoro-4-propoxybenzaldehyde with acetyl chloride under controlled conditions . Key factors include:
- Catalyst loading : Excess AlCl₃ (>1.5 equiv) improves electrophilic substitution but may increase side reactions.
- Temperature : Reactions are often conducted at 0–25°C to minimize decomposition.
- Solvent : Anhydrous dichloromethane or toluene is preferred to avoid hydrolysis of the acyl chloride.
Alternative methods include direct fluorination of precursor ketones using fluorinating agents (e.g., SF₄ or DAST), though this requires specialized equipment due to toxicity .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound’s structure and purity?
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet (¹JCF ≈ 285 Hz) in ¹³C NMR. Aromatic protons in the 2,6-dimethyl-4-propoxyphenyl group show distinct splitting patterns due to substituent symmetry .
- IR Spectroscopy : Strong C=O stretching near 1700 cm⁻¹ and CF₃ vibrations at 1150–1250 cm⁻¹ confirm the ketone and trifluoromethyl groups .
- Mass Spectrometry (EI-MS) : The molecular ion ([M]⁺) is often weak, but fragments like [M–CF₃]⁺ (loss of 69 Da) are diagnostic .
Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound in lab settings?
- Solubility : Highly lipophilic due to the CF₃ and propoxy groups; dissolves in DCM, THF, or DMSO but is poorly water-soluble.
- Stability : Sensitive to moisture (hydrolysis of the ketone) and light (aryl group degradation). Store under inert gas (N₂/Ar) at –20°C .
Advanced Research Questions
Q. How does the trifluoromethyl group influence this compound’s reactivity in catalytic transformations (e.g., cross-coupling, biocatalysis)?
The CF₃ group is strongly electron-withdrawing, activating the ketone for nucleophilic additions but deactivating the aryl ring for electrophilic substitution. For example:
- Suzuki-Miyaura Coupling : The electron-deficient aryl ring facilitates cross-coupling with boronic acids. In a study on 1-(4-bromophenyl)-2,2,2-trifluoroethanone, Pd(PPh₃)₄ catalyzed coupling with arylboronic acids at 100°C in dioxane/water (9:1) yielded biaryl ketones .
- Biocatalytic Reduction : Alcohol dehydrogenases (ADHs) selectively reduce the ketone to chiral trifluoroethanol derivatives. For 1-(4-bromophenyl)-2,2,2-trifluoroethanone, ADH-T and evo-1.1.200 achieved >99% ee for (R)- and (S)-alcohols, respectively .
Q. What computational methods (QM/MM, DFT) are effective in studying its interaction with biological targets (e.g., enzymes)?
- QM/MM Simulations : Used to model the inhibition of acetylcholinesterase (AChE) by trifluoroethanone derivatives. The CF₃ group stabilizes transition-state analogs via hydrophobic interactions with the catalytic gorge .
- DFT Calculations : Predict regioselectivity in electrophilic substitutions. For 1-(3-chlorophenyl)-2,2,2-trifluoroethanone, meta-substitution is favored due to CF₃’s electron-withdrawing effect .
Q. How do substituents (methyl, propoxy) on the aryl ring modulate electronic and steric effects in reactions?
- Electronic Effects : The 4-propoxy group donates electrons via resonance, partially counteracting CF₃’s electron withdrawal. This enhances electrophilic substitution at the para position.
- Steric Effects : 2,6-Dimethyl groups hinder ortho-substitution, directing reactivity to the para position. In a study on 4’-(2,4-difluorophenoxy)acetophenone, bulky substituents reduced reaction rates by 30% compared to unsubstituted analogs .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Dose-Response Analysis : For acetylcholinesterase inhibitors, IC₅₀ values must be validated across multiple assays (e.g., Ellman’s method vs. radiometric assays) to distinguish true inhibition from artifacts .
- Metabolic Stability Screening : Use hepatic microsomes to assess if observed cytotoxicity arises from the parent compound or metabolites .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 65–78 | >95 | |
| Direct Fluorination | DAST | 45–60 | 85–90 | |
| Suzuki Coupling | Pd(PPh₃)₄ | 70–85 | >98 |
Q. Table 2. ADH-Catalyzed Reduction Efficiency
| Enzyme | Substrate | Conversion (%) | ee (%) |
|---|---|---|---|
| ADH-T | 1-(4-bromophenyl)-trifluoroethanone | 99 | 99 (R) |
| evo-1.1.200 | 1-(4-bromophenyl)-trifluoroethanone | 99 | 99 (S) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
